N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzimidazole ring attached to a difluorobenzamide moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide typically involves the condensation of 2-aminobenzimidazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxide derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and difluorobenzoic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer activities. The benzimidazole ring is known to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug discovery.
Medicine: The compound has shown promise as a therapeutic agent for the treatment of various diseases, including infections and cancer. Its ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development.
Industry: N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological processes. For example, the compound may inhibit the activity of DNA gyrase or topoisomerase, leading to the inhibition of DNA replication and cell division in bacteria or cancer cells. Additionally, the difluorobenzamide moiety can enhance the binding affinity and specificity of the compound for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: This compound has a similar structure but with a methyl group instead of fluorine atoms. It may exhibit different biological activities and properties due to the presence of the methyl group.
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide: This derivative has a methoxy group attached to the benzamide moiety, which can influence its chemical reactivity and biological activity.
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: This compound contains multiple benzimidazole units and is used as a ligand in coordination chemistry. Its structure and properties differ significantly from this compound, highlighting the diversity of benzimidazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-9-4-3-5-10(17)14(9)15(21)18-8-13-19-11-6-1-2-7-12(11)20-13/h1-7H,8H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMHXJYFEVLKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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